2-[5-(1H-imidazol-1-yl)-3-nitro-1H-1,2,4-triazol-1-yl]-1-(morpholin-4-yl)ethanone
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Overview
Description
2-[5-(1H-IMIDAZOL-1-YL)-3-NITRO-1H-1,2,4-TRIAZOL-1-YL]-1-MORPHOLINO-1-ETHANONE is a complex organic compound featuring multiple heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(1H-IMIDAZOL-1-YL)-3-NITRO-1H-1,2,4-TRIAZOL-1-YL]-1-MORPHOLINO-1-ETHANONE typically involves multi-step reactions. One common approach is the cyclization of amido-nitriles to form disubstituted imidazoles, followed by further functionalization to introduce the triazole and morpholine groups . The reaction conditions often require the use of nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced catalytic systems to ensure high yield and purity. The process may also incorporate green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-[5-(1H-IMIDAZOL-1-YL)-3-NITRO-1H-1,2,4-TRIAZOL-1-YL]-1-MORPHOLINO-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The imidazole and triazole rings can participate in nucleophilic substitution reactions.
Cyclization: The compound can form additional heterocyclic structures through cyclization reactions.
Common Reagents and Conditions
Common reagents used in these reactions include tert-butylhydroperoxide (TBHP) for oxidation, nickel catalysts for cyclization, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amine derivatives, while substitution reactions can introduce various functional groups onto the imidazole or triazole rings.
Scientific Research Applications
2-[5-(1H-IMIDAZOL-1-YL)-3-NITRO-1H-1,2,4-TRIAZOL-1-YL]-1-MORPHOLINO-1-ETHANONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 2-[5-(1H-IMIDAZOL-1-YL)-3-NITRO-1H-1,2,4-TRIAZOL-1-YL]-1-MORPHOLINO-1-ETHANONE involves its interaction with specific molecular targets. The imidazole and triazole rings can bind to metal ions or enzyme active sites, modulating their activity. The nitro group can undergo redox reactions, influencing cellular oxidative stress pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like clemizole and metronidazole share the imidazole ring structure and exhibit similar biological activities.
Triazole Derivatives: Compounds such as fluconazole and itraconazole contain the triazole ring and are known for their antifungal properties.
Morpholine Derivatives: Compounds like morpholine itself and its derivatives are used in various industrial applications.
Uniqueness
What sets 2-[5-(1H-IMIDAZOL-1-YL)-3-NITRO-1H-1,2,4-TRIAZOL-1-YL]-1-MORPHOLINO-1-ETHANONE apart is its combination of three distinct heterocyclic moieties, which confer a unique set of chemical properties and potential applications. This multi-functional nature makes it a versatile compound in both research and industrial contexts.
Properties
Molecular Formula |
C11H13N7O4 |
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Molecular Weight |
307.27 g/mol |
IUPAC Name |
2-(5-imidazol-1-yl-3-nitro-1,2,4-triazol-1-yl)-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C11H13N7O4/c19-9(15-3-5-22-6-4-15)7-17-11(16-2-1-12-8-16)13-10(14-17)18(20)21/h1-2,8H,3-7H2 |
InChI Key |
ALIQPOWZLXMBFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1C(=O)CN2C(=NC(=N2)[N+](=O)[O-])N3C=CN=C3 |
Origin of Product |
United States |
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